(E)-icos-11-en-1-ol;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
(E)-icos-11-en-1-ol and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds (E)-icos-11-en-1-ol is an unsaturated alcohol with a long carbon chain, while 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with iodine and four methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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(E)-icos-11-en-1-ol
Synthesis: This compound can be synthesized through the reduction of (E)-icos-11-en-1-al using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction typically occurs in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.
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1-iodo-2,3,4,5-tetramethylbenzene
Synthesis: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Reaction Conditions: The iodination reaction is usually carried out in an organic solvent like chloroform or dichloromethane, at room temperature.
Industrial Production Methods
- Industrial production methods for these compounds typically involve large-scale synthesis using the same principles as laboratory synthesis but with optimized conditions for higher yields and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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(E)-icos-11-en-1-ol
Oxidation: Can be oxidized to (E)-icos-11-en-1-al or further to (E)-icos-11-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Can be reduced to (E)-icos-11-en-1-amine using reducing agents like lithium aluminum hydride (LiAlH4) in the presence of ammonia.
Substitution: Can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
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1-iodo-2,3,4,5-tetramethylbenzene
Substitution: The iodine atom can be substituted with other groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Coupling Reactions: Can participate in coupling reactions like Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Chloroform, dichloromethane, ethanol.
Major Products
(E)-icos-11-en-1-ol: (E)-icos-11-en-1-al, (E)-icos-11-enoic acid, (E)-icos-11-en-1-amine.
1-iodo-2,3,4,5-tetramethylbenzene: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
(E)-icos-11-en-1-ol: Used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
1-iodo-2,3,4,5-tetramethylbenzene: Used in the synthesis of complex aromatic compounds and as a precursor in various organic reactions.
Biology
(E)-icos-11-en-1-ol: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
1-iodo-2,3,4,5-tetramethylbenzene: Investigated for its potential use in radiolabeling and imaging studies.
Medicine
(E)-icos-11-en-1-ol:
1-iodo-2,3,4,5-tetramethylbenzene: Used in the development of radiopharmaceuticals for diagnostic imaging.
Industry
(E)-icos-11-en-1-ol: Used in the production of fragrances and flavors.
1-iodo-2,3,4,5-tetramethylbenzene: Used as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
(E)-icos-11-en-1-ol
Mechanism: Acts by interacting with cellular membranes and enzymes, potentially disrupting microbial cell walls or modulating inflammatory pathways.
Molecular Targets: Enzymes involved in lipid metabolism and inflammatory responses.
1-iodo-2,3,4,5-tetramethylbenzene
Mechanism: Functions as a radiolabeling agent, where the iodine atom is used for imaging purposes.
Molecular Targets: Targets specific tissues or cells for imaging, depending on the attached radiolabel.
Comparison with Similar Compounds
Similar Compounds
(E)-icos-11-en-1-ol: Similar compounds include other long-chain unsaturated alcohols like (E)-hexadec-11-en-1-ol and (E)-octadec-11-en-1-ol.
1-iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodinated aromatic compounds like 1-iodo-3,4,5,6-tetramethylbenzene and 1-iodo-2,3,5,6-tetramethylbenzene.
Uniqueness
(E)-icos-11-en-1-ol: Unique due to its specific chain length and unsaturation, which confer distinct physical and chemical properties.
1-iodo-2,3,4,5-tetramethylbenzene: Unique due to the specific positioning of iodine and methyl groups, affecting its reactivity and applications in radiolabeling.
Properties
Molecular Formula |
C30H53IO |
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Molecular Weight |
556.6 g/mol |
IUPAC Name |
(E)-icos-11-en-1-ol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C20H40O.C10H13I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21;1-6-5-10(11)9(4)8(3)7(6)2/h9-10,21H,2-8,11-20H2,1H3;5H,1-4H3/b10-9+; |
InChI Key |
AISMFPOFRSVLMR-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCO.CC1=CC(=C(C(=C1C)C)C)I |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCO.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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